An In-depth Technical Guide to Benzofenap: Chemical Structure, Properties, and Mode of Action
An In-depth Technical Guide to Benzofenap: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Benzofenap, a significant herbicidal molecule. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Chemical Identity and Structure
Benzofenap is a synthetic organic compound belonging to the benzoylpyrazole (B3032486) class of herbicides. Its chemical structure is characterized by a central pyrazole (B372694) ring substituted with a dichlorinated methylbenzoyl group and a methylphenacyloxy group.
Table 1: Chemical Identifiers of Benzofenap
| Identifier | Value | Source |
| IUPAC Name | 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone | [1] |
| CAS Number | 82692-44-2 | [1][2][3] |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [1][2][3] |
| SMILES | CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | [1][3] |
| InChI | InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | [1][3] |
| InChIKey | JDWQITFHZOBBFE-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of Benzofenap are crucial for understanding its environmental fate, bioavailability, and formulation development.
Table 2: Physicochemical Properties of Benzofenap
| Property | Value | Source |
| Molecular Weight | 431.31 g/mol | [2][4][5] |
| Appearance | White, odorless powder | [6] |
| Melting Point | 133.1 – 133.5 °C | [1][6] |
| Solubility in Water | 0.13 mg/L | [6] |
| LogP (Octanol-Water Partition Coefficient) | 4.69 | [1] |
| Vapor Pressure | ≤1×10⁻⁷ mmHg | [6] |
| Flash Point | 210 °C | [6] |
Herbicidal Activity and Mode of Action
Benzofenap is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[3][7] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is a key component in the biochemical pathway that synthesizes plastoquinone (B1678516) and α-tocopherol. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene (B131915) desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Without carotenoids, chlorophyll (B73375) is susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.
Signaling Pathway of Benzofenap's Herbicidal Action
The following diagram illustrates the signaling pathway affected by Benzofenap, leading to plant death.
Caption: Mechanism of action of Benzofenap via HPPD inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of Benzofenap.
Synthesis of Benzofenap
The synthesis of Benzofenap can be achieved through a multi-step process. The following diagram outlines a representative synthetic workflow.
Caption: Synthetic workflow for Benzofenap.
Protocol for Step 1: Synthesis of 4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Intermediate A)
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Suspend 1,3-dimethyl-5-pyrazolone and calcium hydroxide (B78521) in isopropanol.
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Heat the suspension under reflux for 30 minutes with stirring.
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Cool the reaction mixture and add 2,4-dichloro-3-methyl-benzoyl chloride dropwise.
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Heat the mixture under reflux for 10 hours.
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Distill off the solvent and add water to the residue.
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Acidify the mixture with hydrochloric acid and extract with chloroform.
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Wash the organic extracts with water and dry over magnesium sulfate.
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Remove the solvent under reduced pressure and recrystallize the residue from toluene (B28343) to obtain the product.
Protocol for Step 3: Synthesis of Benzofenap
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To a solution of Intermediate A in a suitable solvent such as acetone, add a base like potassium carbonate.
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Add 2-bromo-1-(4-methylphenyl)ethanone (Intermediate B) to the mixture.
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Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
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Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield Benzofenap.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of Benzofenap in various matrices.
Table 3: Analytical Methods for Benzofenap
| Method | Matrix | Instrumentation | Key Parameters |
| HPLC-UV | Water | HPLC with UV Detector | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient; Detection: 254 nm |
| GC-MS | Soil | Gas Chromatograph with Mass Spectrometer | Column: DB-5ms or equivalent; Temperature Program: Optimized for pesticide analysis; Ionization: Electron Impact (EI); Detection: Selected Ion Monitoring (SIM) |
Protocol for HPLC-UV Analysis of Benzofenap in Water
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Sample Preparation:
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Filter the water sample through a 0.45 µm filter.
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Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.
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Elute Benzofenap from the cartridge with a suitable organic solvent (e.g., acetonitrile).
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Evaporate the eluate to dryness and reconstitute in the mobile phase.
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-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
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Detection: UV detector at 254 nm.
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-
Quantification:
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Prepare a calibration curve using standard solutions of Benzofenap.
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Quantify the concentration in the sample by comparing its peak area to the calibration curve.
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Protocol for GC-MS Analysis of Benzofenap in Soil
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Sample Preparation:
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Air-dry and sieve the soil sample.
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Extract a known amount of soil with a suitable solvent mixture (e.g., acetone/hexane) using ultrasonication or accelerated solvent extraction (ASE).
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Filter the extract and clean it up using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.
-
Concentrate the cleaned extract to a final volume.
-
-
GC-MS Conditions:
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Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
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MS Parameters: Electron impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Benzofenap.
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-
Quantification:
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Use an internal standard for accurate quantification.
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Prepare a calibration curve with matrix-matched standards.
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Determine the concentration of Benzofenap in the soil sample based on the calibration curve.
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Herbicidal Activity Bioassay
The herbicidal efficacy of Benzofenap can be evaluated through whole-plant bioassays.
Protocol for Pre-emergence Herbicidal Bioassay on Sagittaria trifolia
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Plant Material: Use seeds of a susceptible biotype of Sagittaria trifolia (threeleaf arrowhead), a common weed in rice paddies.
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Growth Conditions:
-
Sow the seeds in pots containing a suitable soil mix.
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Maintain the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25-30 °C), humidity, and a defined light/dark cycle (e.g., 16h light/8h dark).
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Herbicide Application:
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Prepare a stock solution of Benzofenap in a suitable solvent and then dilute it with water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha).
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Apply the herbicide solutions evenly to the soil surface immediately after sowing the seeds (pre-emergence).
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-
Evaluation:
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After a set period (e.g., 21 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
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Measure the fresh and dry weight of the above-ground biomass of the surviving plants.
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Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) from the dose-response data.
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The following diagram illustrates the general workflow for a herbicidal bioassay.
Caption: General workflow for a pre-emergence herbicidal bioassay.
This in-depth guide provides a solid foundation for understanding the chemical nature, biological activity, and experimental considerations of Benzofenap. The provided protocols and diagrams serve as valuable resources for researchers and professionals in the field of herbicide science and development.
